molecular formula C7H4ClN3O2 B1297739 3-Chloro-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-45-9

3-Chloro-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B1297739
CAS No.: 52310-45-9
M. Wt: 197.58 g/mol
InChI Key: ZFEQCVZXCWHLDL-UHFFFAOYSA-N
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Description

3-Chloro-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the eighth position on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C7H4ClN3O2 and a molecular weight of 197.58 g/mol . This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 1,3-dichloroacetone with 2-amino-5-chloropyridine in refluxing ethanol, followed by a nitration reaction at position 3 . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 3 can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group at position 8 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution Reactions: Products with various substituents replacing the chlorine atom.

    Reduction Reactions: 3-Amino-8-nitroimidazo[1,2-a]pyridine.

    Oxidation Reactions: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

3-Chloro-8-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-8-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom can also participate in interactions with biological molecules, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-8-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other compounds in the same family.

Properties

IUPAC Name

3-chloro-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQCVZXCWHLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345838
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52310-45-9
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
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